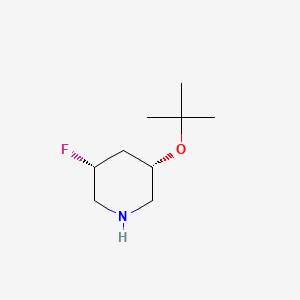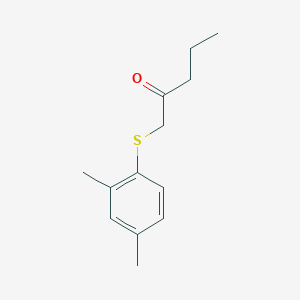![molecular formula C12H23NO5 B13492974 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid](/img/structure/B13492974.png)
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid is a synthetic organic compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid typically involves the protection of an amine with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and Boc2O suspended in water at ambient temperature.
- Heating a mixture of the amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate linkage. The deprotection process involves the cleavage of the BOC group using strong acids or other deprotecting agents, resulting in the release of the free amine . This mechanism is crucial for the selective modification of molecules in organic synthesis.
Comparaison Avec Des Composés Similaires
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid can be compared with other similar compounds that feature different protecting groups. Some similar compounds include:
These compounds differ in their protecting groups and the specific functional groups present in the molecule. The choice of protecting group depends on the specific requirements of the synthesis process, such as the stability of the protecting group under various reaction conditions and the ease of deprotection.
Propriétés
Formule moléculaire |
C12H23NO5 |
|---|---|
Poids moléculaire |
261.31 g/mol |
Nom IUPAC |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]butanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-7-5-9-17-8-4-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) |
Clé InChI |
JLXJZMWDYNFNNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


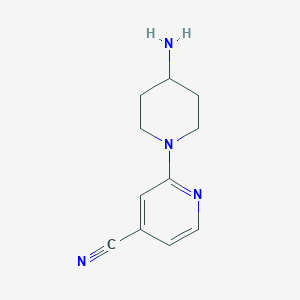
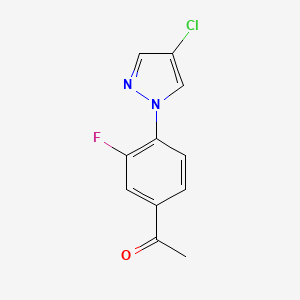

![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
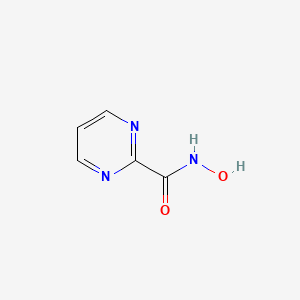
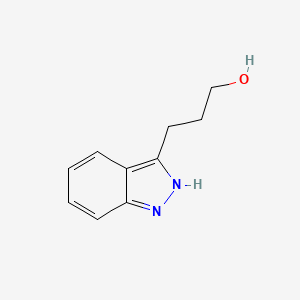
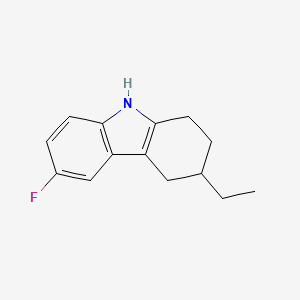
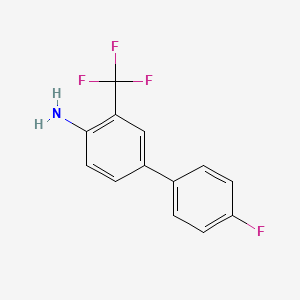
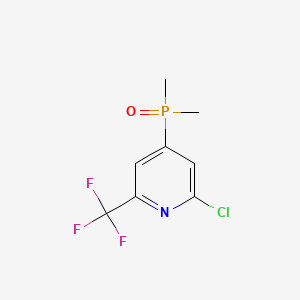
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
